5-chloro-2-(4-fluorobenzoyl)aniline
Overview
Description
5-chloro-2-(4-fluorobenzoyl)aniline: is an organic compound with the molecular formula C13H9ClFNO and a molecular weight of 249.67 g/mol . It is also known by its IUPAC name, (2-amino-4-chlorophenyl)(4-fluorophenyl)methanone . This compound is characterized by the presence of a chloro group at the 5th position and a fluorobenzoyl group at the 2nd position of the aniline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-(4-fluorobenzoyl)aniline typically involves a multi-step process. One common method is the Friedel-Crafts acylation reaction, where 4-fluorobenzoyl chloride reacts with 2-amino-4-chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors or continuous flow reactors . The reaction conditions are optimized to maximize yield and purity, often involving temperature control and solvent recovery systems to ensure efficient use of resources .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as or .
Reduction: Reduction reactions can be performed using reducing agents like or .
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of corresponding quinones or nitro compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted anilines or benzoyl derivatives.
Scientific Research Applications
Chemistry: 5-chloro-2-(4-fluorobenzoyl)aniline is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceutical compounds and agrochemicals .
Biology and Medicine: In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It is also investigated for its role in enzyme inhibition and receptor binding studies .
Industry: In industrial applications, this compound is used in the production of dyes , pigments , and polymers . Its unique chemical structure makes it suitable for creating materials with specific properties .
Mechanism of Action
The mechanism of action of 5-chloro-2-(4-fluorobenzoyl)aniline involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The compound may also interact with cellular receptors , modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
- 4-chloro-2-(2-fluorobenzoyl)aniline
- 2-chloro-4-fluoroaniline
- 2-amino-4-chlorobenzophenone
Comparison: 5-chloro-2-(4-fluorobenzoyl)aniline is unique due to the specific positioning of the chloro and fluoro groups, which influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical reactivity and biological activity , making it a valuable compound for targeted applications .
Properties
IUPAC Name |
(2-amino-4-chlorophenyl)-(4-fluorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO/c14-9-3-6-11(12(16)7-9)13(17)8-1-4-10(15)5-2-8/h1-7H,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMBUEHQKWFMSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)Cl)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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